molecular formula C16H24N2O5S B4889257 N-tert-butyl-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide

N-tert-butyl-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide

Cat. No.: B4889257
M. Wt: 356.4 g/mol
InChI Key: WTFXMUSZFJBSPR-UHFFFAOYSA-N
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Description

N-tert-butyl-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a tert-butyl group, a methoxy group, and a morpholin-4-ylsulfonyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzoic acid with tert-butylamine to form N-tert-butyl-4-methoxybenzamide. This intermediate is then reacted with morpholine and a sulfonyl chloride derivative to introduce the morpholin-4-ylsulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Various alkyl halides or aryl halides can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-hydroxy-3-(morpholin-4-ylsulfonyl)benzamide.

    Reduction: Formation of N-tert-butyl-4-methoxy-3-(morpholin-4-ylthio)benzamide.

    Substitution: Formation of this compound derivatives with different alkyl or aryl groups.

Scientific Research Applications

N-tert-butyl-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-4-methoxybenzamide: Lacks the morpholin-4-ylsulfonyl group, resulting in different chemical properties and biological activities.

    N-tert-butyl-4-methoxy-3-methylbenzamide: Contains a methyl group instead of the morpholin-4-ylsulfonyl group, leading to variations in reactivity and applications.

Uniqueness

N-tert-butyl-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide is unique due to the presence of the morpholin-4-ylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and ability to interact with biological targets, making it valuable for research and potential therapeutic applications.

Properties

IUPAC Name

N-tert-butyl-4-methoxy-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5S/c1-16(2,3)17-15(19)12-5-6-13(22-4)14(11-12)24(20,21)18-7-9-23-10-8-18/h5-6,11H,7-10H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFXMUSZFJBSPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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